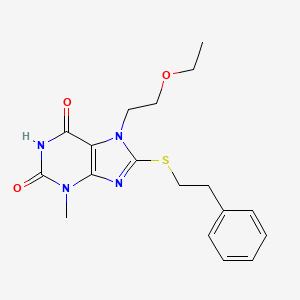

7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 8-position substitution: A phenethylthio (-S-CH2CH2Ph) group, which may influence receptor binding through steric and electronic effects.

- 3-position substitution: A methyl group, common in xanthine derivatives to modulate pharmacokinetics.

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-3-25-11-10-22-14-15(21(2)17(24)20-16(14)23)19-18(22)26-12-9-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUMWOKROHJICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation: The phenethylthio group is introduced via a nucleophilic substitution reaction, where a phenethylthiol reacts with a suitable leaving group on the purine ring.

Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, thiols, and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkylated or thiolated purine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that purine derivatives can interfere with cellular signaling pathways involved in cancer progression. For instance, compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione have been reported to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. It has been suggested that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This activity could be particularly beneficial in treating chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound could have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier and modulate neurotransmitter systems places this compound in a favorable position for further investigation .

Synthesis and Derivatives

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione involves multi-step reactions starting from easily accessible precursors. Variations in the synthesis process can lead to different derivatives with enhanced or altered biological activities. For example, modifications on the sulfur-containing side chain have been shown to influence the compound's potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Cancer Cell Line Studies

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Case Study 2: Inflammatory Disease Models

Animal models of inflammation showed that administration of the compound reduced markers of inflammation significantly compared to a placebo group. The results indicated a potential therapeutic role for this compound in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid synthesis or metabolism. The ethoxyethyl and phenethylthio groups might enhance its binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 7-(2-ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione with structurally related purine-2,6-dione derivatives:

Key Findings from Comparative Analysis

Impact of 8-Substitution on Bioactivity :

- Thioether vs. Oxygen-Based Groups : Thioether substitutions (e.g., phenethylthio, propylthio) enhance lipophilicity and may improve blood-brain barrier penetration compared to oxygen-based groups (e.g., pyridinyloxy in 3j) .

- Heterocyclic Substitutions : Piperazine or piperidine groups at position 8 (e.g., in CID 986255) are associated with receptor-targeted activities, such as antithrombotic effects via GP IIb-IIIa inhibition .

Role of 7-Substitution: Hydrophobic Chains: Longer alkyl/aryl chains (e.g., 3-phenylpropyl in CAS 313470-28-9) improve metabolic stability but may reduce aqueous solubility .

Thermal Properties :

- Melting points vary significantly with substitution. For example, triazole-substituted derivatives (e.g., 22a) exhibit higher melting points (164–166°C) compared to alkylthio derivatives (117–119°C for 22i), likely due to differences in crystallinity .

Synthetic Accessibility :

- Thioether derivatives (e.g., 8-phenethylthio) are typically synthesized via nucleophilic substitution or thiol-ene reactions, while heterocyclic substitutions (e.g., piperazinyl) require coupling with pre-functionalized amines .

Research Implications

- Target Compound : The phenethylthio group may confer dual advantages of lipophilicity and moderate steric bulk, making it a candidate for CNS-targeted therapies or enzyme inhibition.

- Optimization Strategies : Introducing polar groups (e.g., hydroxymethyl as in 1a ) or fluorine atoms could further tune solubility and binding affinity.

Biological Activity

7-(2-Ethoxyethyl)-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C16H22N4O3S

- Molecular Weight : 350.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : The purine structure allows for interaction with adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune response.

- Autophagy Induction : Research indicates that this compound may induce autophagy, a cellular degradation process that plays a crucial role in maintaining cellular homeostasis and responding to stress .

Biological Activities

The compound has shown various biological activities in preclinical studies:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent antitumor activity .

Case Study 2: Neuroprotection

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective proteins .

Data Table of Biological Activities

Q & A

Basic Question

- FTIR : Peaks at 1697–1656 cm⁻¹ confirm C=O stretching in the purine dione core .

- ¹H/¹³C NMR : δ 1.2–1.4 ppm (triplet for ethoxyethyl CH₃), δ 3.5–3.7 ppm (OCH₂CH₃), and δ 7.2–7.4 ppm (phenethyl aromatic protons) .

- Mass Spectrometry : Molecular ion peak at m/z 405.4 (calculated for C₁₈H₂₃N₅O₃S) with fragmentation patterns aligning with substituent loss .

What SAR insights guide modifications at positions 7 and 8?

Advanced Question

- Position 7 : Ethoxyethyl groups enhance solubility and metabolic stability compared to shorter alkyl chains (e.g., ethyl). Hydrophobic substituents (e.g., isopentyl) improve membrane permeability but reduce aqueous stability .

- Position 8 : Phenethylthio groups increase steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Substitution with smaller thioethers (e.g., methylthio) reduces potency but improves synthetic yield .

Advanced Question

- Forced Degradation Studies : Exposure to pH 1–13, UV light, and 40–80°C to identify hydrolysis/oxidation products .

- HPLC-MS : Quantifies degradation products (e.g., sulfoxide formation at position 8 under oxidative conditions) .

- Kinetic Analysis : Half-life (t₁/₂) in plasma: ~2.5 hours, indicating moderate in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.